![molecular formula C18H20N2O2 B2982736 2-[(3,4-Dimethoxyphenyl)methyl]-1-ethylbenzimidazole CAS No. 838873-49-7](/img/structure/B2982736.png)

2-[(3,4-Dimethoxyphenyl)methyl]-1-ethylbenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

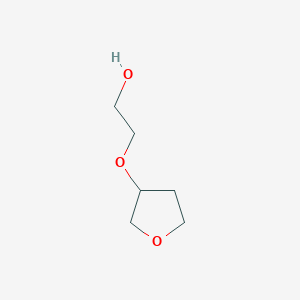

The compound “2-[(3,4-Dimethoxyphenyl)methyl]-1-ethylbenzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure consisting of the fusion of benzene and imidazole . This particular compound has a 3,4-dimethoxyphenylmethyl group attached at the 2-position and an ethyl group at the 1-position of the benzimidazole ring.

Applications De Recherche Scientifique

Agricultural Applications : Benzimidazole derivatives, such as Carbendazim, are used in agriculture for the prevention and control of fungal diseases. Research has focused on developing carrier systems like solid lipid nanoparticles and polymeric nanocapsules to enhance the effectiveness of these fungicides. These systems can modify the release profiles of the compounds, leading to reduced environmental toxicity and better targeted action against plant fungal diseases (Campos et al., 2015).

Medicinal Chemistry : Benzimidazole derivatives have shown promise in various medical applications. For instance, acidic derivatives of benzimidazoles exhibit potential antiallergic properties (Wade et al., 1983). Additionally, benzimidazoles and their derivatives have been investigated for their antitumor properties, as seen in studies focusing on DNA minor groove-binding agents showing antitumor activity (Mann et al., 2001) and the synthesis of novel 2-phenylbenzimidazoles with potential antitumor effects (Kadri et al., 2008).

Materials Science : In the realm of materials science, benzimidazole compounds have been explored for their applications in high-temperature proton-conducting polymer electrolytes for fuel cells. Studies have examined additives like imidazole and 1-methyl imidazole in polybenzimidazole systems equilibrated with phosphoric acid, demonstrating their influence on the conductivity of these membranes (Schechter & Savinell, 2002).

Corrosion Inhibition : Benzimidazole and its derivatives have been studied for their potential as corrosion inhibitors. A theoretical study using Density Functional Theory (DFT) has been conducted on benzimidazole derivatives, indicating their effectiveness in inhibiting corrosion in certain environments (Obot & Obi-Egbedi, 2010).

Photochemistry : The photochemistry of pesticides like methyl 2-benzimidazolecarbamate has been explored. Studies in this domain focus on understanding the photolysis of these compounds and their degradation products (Abdou et al., 1985).

Mécanisme D'action

The mechanism of action of this compound is not clear without specific context or experimental data. Benzimidazoles are known to have a wide range of biological activities, including antifungal, antiviral, and anticancer activities . The specific activities of this compound would depend on its exact structure and the context in which it is used.

Propriétés

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]-1-ethylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-4-20-15-8-6-5-7-14(15)19-18(20)12-13-9-10-16(21-2)17(11-13)22-3/h5-11H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJCBLFMCQMWFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2982654.png)

![2-{[3-(Trifluoromethyl)anilino]methylene}malononitrile](/img/structure/B2982656.png)

![[1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol](/img/structure/B2982658.png)

![Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate](/img/structure/B2982659.png)

![Methyl 3-({2-[(2-{[2-(isopropylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2982660.png)

![2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2982661.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2982665.png)

![N-(1-cyano-1,3-dimethylbutyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2982666.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2982669.png)

![ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate](/img/structure/B2982670.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2982673.png)